(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfonyl-substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Sulfonylation: The benzene derivative undergoes sulfonylation to introduce the methylsulfonyl group.
Amination: The sulfonylated intermediate is then subjected to amination to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Chemistry: To enhance efficiency and scalability.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for complex molecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The methylsulfonyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: Known for their antimicrobial and anti-inflammatory activities.
Thiazole Derivatives: Exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Properties
Molecular Formula |
C9H13NO3S |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |
InChI Key |
NWIHYKJMGYEDRI-SECBINFHSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)[C@@H](CO)N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.